2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone features a tetrahydroquinazoline core substituted at position 4 with a thioether-linked ethanone moiety. The ethanone group is further functionalized with a piperidine ring. This structure combines a partially saturated quinazoline system (known for its pharmacological relevance) with a sulfur-containing linker and a tertiary amine (piperidine), which may enhance bioavailability and target binding .
Properties
IUPAC Name |
2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-19(24-13-7-2-8-14-24)15-26-21-17-11-5-6-12-18(17)22-20(23-21)16-9-3-1-4-10-16/h1,3-4,9-10H,2,5-8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCQKNJYGNPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The thioether and piperidine groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group undergoes nucleophilic displacement with alkyl/aryl halides or amines:
Example reaction :
Oxidation Reactions
The thioether moiety is oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| HO/AcOH | Sulfoxide | 0°C, 2 h | 70% |
| mCPBA | Sulfone | RT, 6 h | 65% |
Mechanism :Oxidation selectivity depends on stoichiometry and reaction time .
Alkylation and Acylation of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation:
- Alkylation :
-
Acylation :
- Example : Acetyl chloride forms N-acetyl derivatives (78% yield).
Condensation Reactions at the Ketone Group
The ketone group participates in Schiff base formation with primary amines:
- Conditions : Reflux in ethanol for 4–6 hours .
- Applications : Forms bioactive intermediates for antimicrobial or anticancer agents .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the tetrahydroquinazoline ring undergoes hydrolysis:
Catalytic Hydrogenation
The tetrahydroquinazoline core can be further hydrogenated to decahydro derivatives:
- Conditions : 50 psi H, 50°C, 12 hours.
Biological Activity and Functionalization
Derivatives of this compound show potential as:
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinazoline derivatives. Its biological applications are vast, including its use as an antibacterial, antiviral, and anticancer agent. Research has shown that quinazoline derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery and development.
Medicine and Industry
In medicine, 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for the development of new drugs. In industry, it is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core features with the target molecule, including:
- Ethanone backbone linked to a nitrogen-containing heterocycle (piperidine/piperazine).
- Thioether or alternative linkages connecting to a secondary heterocyclic system.
*Estimated based on structural similarity.
Physicochemical and Spectral Properties
While spectral data (IR, NMR) for the target compound are absent in the evidence, analogs provide benchmarks:
- Tetrazole Derivatives () : Show characteristic IR peaks for C=O (~1650–1700 cm⁻¹) and NH/CH stretches (~3000–3100 cm⁻¹). ¹H NMR signals for piperidine protons appear at δ 1.4–2.5 ppm .
- Thioether-Linked Compounds (): Exhibit distinct ¹³C NMR signals for sulfur-linked carbons (δ 40–60 ppm) and ethanone carbonyls (δ 190–210 ppm) .
Critical Analysis of Structural Variations
- Heterocycle Impact : Replacing tetrahydroquinazoline with tetrazole () reduces ring strain but may decrease planar stacking interactions critical for DNA intercalation or enzyme inhibition.
- Piperidine vs. Piperazine : Piperazine () introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to piperidine.
Biological Activity
The compound 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a tetrahydroquinazoline moiety linked to a piperidine ring through a thioether bond, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to tetrahydroquinazoline derivatives. For instance, several derivatives have shown significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values were reported to range from 6.25 to 1000 µg/mL for different isolates .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 15.6 | Candida albicans |
| Compound C | 1000 | Escherichia coli |
Anti-cancer Activity
The tetrahydroquinazoline scaffold has been implicated in anti-cancer activities, particularly through the inhibition of specific signaling pathways associated with tumor growth. For example, compounds featuring this scaffold have been shown to inhibit the KRAS signaling pathway, which is often mutated in various cancers .
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The compound may act on specific receptors that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinazoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that derivatives of tetrahydroquinazolines exhibit cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
